![molecular formula C10H7Cl2N5O2 B2395954 2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 326007-11-8](/img/structure/B2395954.png)
2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine
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Description
“2-Chloro-N-(3-chlorophenyl)acetamide” is a chemical compound with the empirical formula C8H7Cl2NO . It has a molecular weight of 204.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine” were not found, a related compound, “2-chloro-N-(3-chlorophenyl)acetamide”, was mentioned in a study . The study involved the reaction of quinazoline derivatives with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives .Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(3-chlorophenyl)acetamide” includes two chlorine atoms, one nitrogen atom, and one oxygen atom . The SMILES string representation of the molecule is O=C(CCl)NC1=CC(Cl)=CC=C1 .Physical And Chemical Properties Analysis
“2-Chloro-N-(3-chlorophenyl)acetamide” is a solid compound . It has a molecular weight of 204.05 . The compound’s InChI key is KNVBYGNINQITJC-UHFFFAOYSA-N .Safety And Hazards
Future Directions
While specific future directions for “2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine” were not found, research into related compounds and their potential applications continues. For example, indole derivatives, which include a wide range of bioactive compounds, are being studied for their potential in various therapeutic applications .
properties
IUPAC Name |
2-chloro-4-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N5O2/c11-5-2-1-3-6(4-5)14-9-7(17(18)19)8(13)15-10(12)16-9/h1-4H,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBLFDYYOVSLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=C2[N+](=O)[O-])N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine |
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